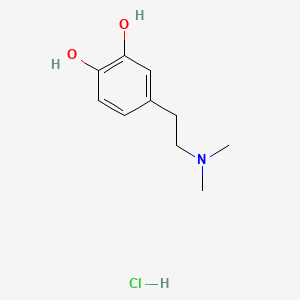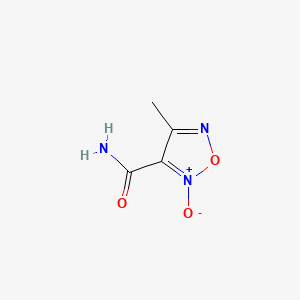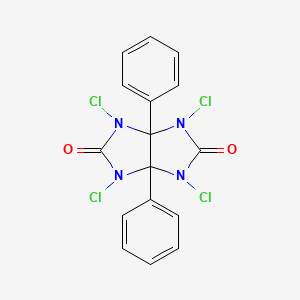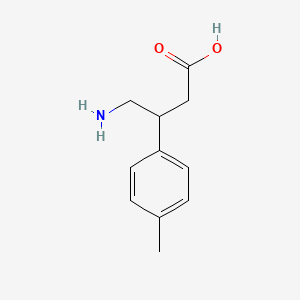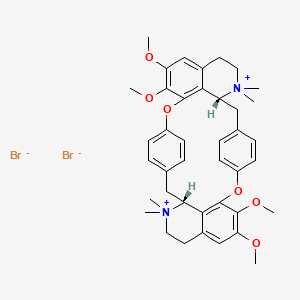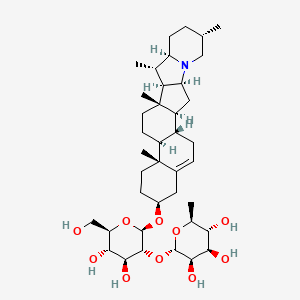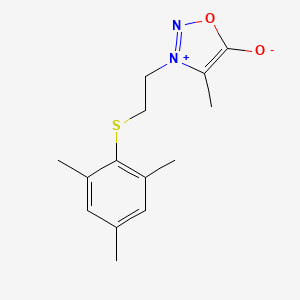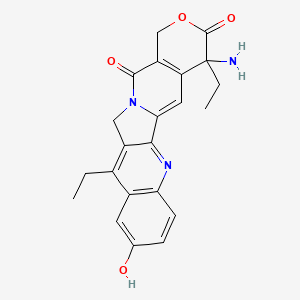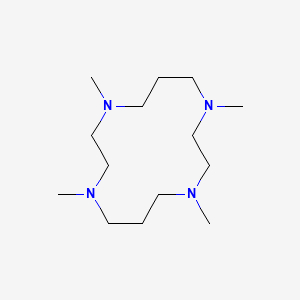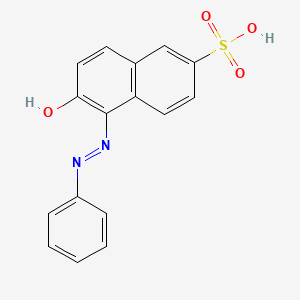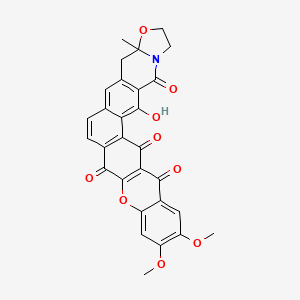
Cervinomycin A2
概述
描述
Cervinomycin A2 is a new and promising antibiotic discovered in the early 2000s. It is a member of the polyketide synthase family of antibiotics, which are produced by a variety of microorganisms. This compound has been studied for its potential to treat bacterial infections, and its unique mechanism of action makes it an attractive target for further research.
科学研究应用
抗厌氧菌活性
Cervinomycin A2已被鉴定为一种有效的抗生素,对厌氧菌具有很强的抑制作用。 这包括产气荚膜梭菌、普雷沃菌属和脆弱拟杆菌等病原菌 。靶向这些特定细菌的能力使this compound成为治疗厌氧菌为主要致病菌的感染的宝贵资产。
抗支原体特性
在抗支原体抗生素的筛选过程中,this compound显示出令人鼓舞的结果。 支原体感染由于其对许多标准抗生素的耐药性而难以治疗,this compound 在这方面的有效性可能导致针对这些顽固感染的新治疗方法 .
癌症治疗的潜力
This compound 及其衍生物 Cervinomycin A1 已显示出对各种癌细胞在纳摩尔浓度下具有显著的抗肿瘤作用 。这表明它可用于开发新的抗癌药物,特别是由于它能够在如此低的浓度下影响癌细胞。
在解决耐药性中的作用
自 20 世纪 80 年代以来,已知化合物的重新分离阻碍了新型天然产物的发现,同时耐药性的出现也越来越快。 This compound 具有独特的结构药效团,代表着人们对“旧化合物”的重新兴趣,这些化合物可能对耐药菌株具有显著的生物活性 .
生物合成研究
This compound 的生物合成由于其复杂的结构而备受关注。 了解生物合成途径不仅有助于生产 this compound,还有助于创造具有潜在增强特性的类似物 .
土壤生态学和微生物学
This compound 由链霉菌属的一种土壤分离物Cervinus产生。研究 this compound 的生产可以提供对土壤生态学和放线菌在产生生物活性化合物中的作用的见解。 这可以进一步加深我们对微生物相互作用和新抗生素发现的理解 .
药理学研究
This compound 的理化性质使其成为药理学研究的兴趣对象。 它与生物膜的相互作用、在体内的分布以及发挥作用的机制对于将其开发成临床上有用的药物至关重要 .
生产生物体的分类学
链霉菌属的分类学,即产生 this compound 的生物体,是一个重要的研究领域。 它有助于对放线菌的多样性进行分类和理解,这对于探索新的抗生素至关重要 .
未来方向
作用机制
Target of Action
Cervinomycin A2 is an anti-anaerobic antibiotic that can be isolated from Streptomyces cervicalis . It has a strong inhibitory effect on several anaerobic bacteria, including Clostridium perfringens , Gastrococcus prophylacticus , and Bacteroides fragilis . These bacteria are the primary targets of this compound.
Mode of Action
It is known that the compound strongly inhibits the growth of its target organisms . It is suggested that this compound interacts with phospholipids in the cytoplasmic membrane of the bacteria, interfering with the membrane transport system .
Biochemical Pathways
It is known that the compound inhibits the incorporation of labeled precursors of cell wall peptidoglycan, rna, dna, and protein into both whole cell and acid-insoluble macromolecular fractions . This suggests that this compound may disrupt multiple biochemical pathways essential for the growth and survival of the target bacteria.
Result of Action
The result of this compound’s action is the inhibition of growth and survival of its target bacteria. It achieves this by disrupting multiple biochemical pathways and interfering with the membrane transport system . This leads to the leakage of UV260-absorbing materials, amino acids, and potassium ions from the bacterial cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is produced by Streptomyces cervicalis, a soil-dwelling bacterium . Therefore, the presence and concentration of this compound in the environment may depend on the abundance and activity of this bacterium Additionally, the efficacy and stability of this compound could potentially be affected by factors such as pH, temperature, and the presence of other microorganisms.
生化分析
Biochemical Properties
Cervinomycin A2 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the growth of anaerobic bacteria such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis . The interaction of this compound with these bacteria involves binding to their cellular components, disrupting essential metabolic processes, and ultimately leading to cell death.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In eukaryotic cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and nutrient utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, inhibiting their activity and disrupting essential cellular processes . One of the primary targets of this compound is the bacterial cell wall synthesis machinery, where it inhibits the enzymes responsible for peptidoglycan production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged alterations in cellular metabolism . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without inducing adverse effects . These findings highlight the importance of careful dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, such as transpeptidases and carboxypeptidases . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . These interactions are critical for understanding the biochemical basis of this compound’s antimicrobial activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the uptake and localization of this compound to its target sites, where it can exert its antimicrobial effects. This compound has been observed to accumulate in bacterial cells, leading to high local concentrations that enhance its inhibitory activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized to the bacterial cell wall, where it interacts with enzymes involved in peptidoglycan synthesis . In eukaryotic cells, this compound can localize to various cellular compartments, including the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, enhancing its efficacy and specificity .
属性
IUPAC Name |
3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRBJIJTSDUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921089 | |
| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82658-22-8, 113518-96-0 | |
| Record name | Cervinomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cervinomycin A2 and where is it found?
A1: this compound is a polycyclic xanthone antibiotic originally isolated from a mutant strain of the bacterium Amycolata autotrophica. [] It was later also discovered as a product of the soil bacterium Streptomyces CPCC 204980. []
Q2: What is the structure of this compound and how has it been characterized?
A2: this compound is structurally similar to cervinomycin A1, differing only by the absence of a methyl group at the 18-O position. [] Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ] Researchers often employ advanced NMR techniques like HMBC and ADEQUATE experiments, along with computational methods like Density Functional Theory (DFT), to understand the complex structure and long-range couplings within the molecule. [, ]
Q3: How does the structure of this compound relate to its biological activity?
A4: While the provided research doesn't extensively explore structure-activity relationships for this compound specifically, it does highlight the significance of its dihydro-D ring in the polycyclic core structure. [] Congeners with this structural feature (cervinomycins B1-4) also exhibit cytotoxicity and antibacterial activity. [] This suggests that the dihydro-D ring plays a crucial role in the biological activity of these compounds. Further research is needed to pinpoint the precise structural elements responsible for their potency and selectivity.
Q4: Are there any computer-assisted tools that can be used to study this compound?
A5: Yes, researchers have utilized the computer-assisted structure elucidation program, Structure Elucidator®, to analyze this compound. [] By incorporating data from advanced NMR techniques like LR-HSQMBC, which provides information on long-range heteronuclear couplings, the program assists in understanding the complex structure of the molecule. [] This highlights the important role of computational tools in natural product research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
